molecular formula C11H10BrNO2 B2440301 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 1417641-65-6

7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2440301
CAS No.: 1417641-65-6
M. Wt: 268.11
InChI Key: OMMBJLWPROYPFX-UHFFFAOYSA-N
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Description

7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the bromination of 4,4-dimethylisoquinoline-1,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of isoquinoline derivatives with different functional groups.

Scientific Research Applications

7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atom in the compound can facilitate binding to specific sites on target molecules, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    4,4-Dimethylisoquinoline-1,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-4,4-dimethylisoquinoline-1,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    7-Fluoro-4,4-dimethylisoquinoline-1,3-dione: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Properties

IUPAC Name

7-bromo-4,4-dimethylisoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBJLWPROYPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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